(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a tetrahydropyrimidine ring. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid typically involves the reaction of a suitable pyrimidine derivative with a boronic acid precursor. One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid . The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the formation of the boronic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition. The boronic acid group can interact with active sites of enzymes, making it a valuable probe for biochemical studies .
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique reactivity makes it a valuable component in the manufacturing of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in the development of boron-containing drugs, where the compound’s ability to inhibit specific enzymes is harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- 6-(Hydroxymethyl)pyridine-3-boronic acid
- (4-(Dimethylamino)methyl)phenylboronic acid
Uniqueness
Compared to these similar compounds, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is unique due to its specific structure, which includes two methoxymethyl groups and a tetrahydropyrimidine ring. This unique structure imparts distinct reactivity and properties, making it particularly valuable in specific applications such as enzyme inhibition and advanced material synthesis .
Properties
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNFSMDERGTIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681653 |
Source
|
Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-16-3 |
Source
|
Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.